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Abstract

This technical guide provides a comprehensive overview of Methyl 3-bromo-2-
hydroxybenzoate, a key chemical intermediate in organic synthesis and pharmaceutical
development. The document delineates the compound's definitive nomenclature,
physicochemical properties, validated synthesis protocols, and detailed spectroscopic
characterization. By explaining the causality behind experimental choices and grounding all
claims in authoritative sources, this guide serves as a practical and trustworthy resource for
professionals in the field. It includes detailed experimental workflows, tabulated data for easy
reference, and visual diagrams to clarify complex processes, ensuring both scientific rigor and
practical applicability.

Nomenclature and Structural Elucidation

The unequivocal identification of a chemical entity is foundational to all subsequent research.
The compound commonly referred to as Methyl 3-bromo-2-hydroxybenzoate is
systematically named according to the International Union of Pure and Applied Chemistry
(IUPAC) guidelines.

IUPAC Name:methyl 3-bromo-2-hydroxybenzoate[1][2]

This name is derived by identifying the parent structure as benzoic acid, which is esterified with
methanol (giving "methyl benzoate"). The principal functional group, the ester, dictates the
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suffix. The substituents on the benzene ring are then named and numbered, with the carbon
attached to the ester group designated as position 1. This results in the hydroxyl group (-OH) at
position 2 and the bromine atom (-Br) at position 3.

Chemical Structure:

Caption: 2D representation of Methyl 3-bromo-2-hydroxybenzoate.

Physicochemical and Safety Data

A thorough understanding of a compound's physical properties and safety profile is critical for
its effective and safe handling in a laboratory setting. This data informs decisions on storage,
solvent selection, and personal protective equipment (PPE).

Key Properties

The properties of Methyl 3-bromo-2-hydroxybenzoate are summarized below. This
compound typically presents as a solid at room temperature.[3]

Property Value Source
CAS Number 28165-45-9 [11[3114]
Molecular Formula CsH7BrOs [1][5]
Molecular Weight 231.04 g/mol [51[6]
Physical Form White to Gray to Yellow Solid [3]
Purity Typically =98% [3]

Sealed in dry, room
Storage N [3]
temperature conditions

Safety and Handling

Methyl 3-bromo-2-hydroxybenzoate is classified as a hazardous substance and requires
careful handling.

GHS Hazard Statements:
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e H302: Harmful if swallowed.

e H315: Causes skin irritation.

o H319: Causes serious eye irritation.

e H332: Harmful if inhaled.

o H335: May cause respiratory irritation.

Precautionary Measures:

e P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

o P280: Wear protective gloves/protective clothing/eye protection/face protection.

o P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.

Exposure Protocol:

e Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON
CENTER or doctor if you feel unwell.[8]

« Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical
advice.[8]

o Eye Contact: Rinse cautiously with water for several minutes. If eye irritation persists, get
medical advice.[8]

¢ Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

It is imperative to handle this compound in a well-ventilated area, preferably a fume hood, while
wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Synthesis Protocol: Fischer-Speier Esterification
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The most direct and widely adopted method for synthesizing Methyl 3-bromo-2-
hydroxybenzoate is through the acid-catalyzed esterification of its carboxylic acid precursor,
3-bromo-2-hydroxybenzoic acid. This reaction, a classic Fischer-Speier esterification, is reliable
and scalable.

Reaction: 3-bromo-2-hydroxybenzoic acid + Methanol --(H2S04)--> Methyl 3-bromo-2-
hydroxybenzoate + \Water

Causality of Experimental Design:

o Reactant Choice: Starting with the corresponding carboxylic acid (3-Bromo-2-
hydroxybenzoic Acid, CAS 3883-95-2) is the most convergent approach.[9]

o Reagent (Methanol): Methanol serves as both the reactant and the solvent. Using it in large
excess drives the reaction equilibrium towards the product side, maximizing the yield as per
Le Chéatelier's principle.

o Catalyst (H2S0a4): A strong acid catalyst like concentrated sulfuric acid is essential to
protonate the carbonyl oxygen of the carboxylic acid. This step significantly increases the
electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the
weakly nucleophilic methanol.

o Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation
energy for the reaction to proceed at a practical rate. The reflux condenser prevents the loss
of the volatile methanol solvent.

Experimental Workflow Diagram
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Reaction Setup

1. Combine 3-bromo-2-hydroxybenzoic acid
and excess anhydrous methanol
in a round-bottom flask.

l

2. Slowly add concentrated H2SOa4
catalyst dropwise while cooling
in an ice bath.

l

3. Equip with a reflux condenser
and heat to reflux (approx. 65°C)
for 12-24 hours.

onitor by TLC

Work-up & Isolation

4. Cool to RT. Pour mixture
into ice water to precipitate
the crude product.

l

5. Extract with a suitable organic
solvent (e.g., Ethyl Acetate)
multiple times.

l

6. Wash combined organic layers
with saturated NaHCO3 solution
to remove unreacted acid.

l

7. Dry organic layer over
anhydrous Na2SOa, filter,
and evaporate solvent.

Purification

8. Purify crude solid via
flash column chromatography
or recrystallization.

Click to download full resolution via product page

Caption: Workflow for the synthesis of Methyl 3-bromo-2-hydroxybenzoate.
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Step-by-Step Methodology

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar,
dissolve 3-bromo-2-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram
of acid).

Catalyst Addition: Place the flask in an ice-water bath. Slowly add concentrated sulfuric acid
(0.1-0.2 eq) dropwise to the stirring solution.

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) using a
heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) until
the starting material is consumed (typically 12-24 hours).

Quenching and Extraction: After cooling to room temperature, pour the reaction mixture into
a beaker containing ice water. The product may precipitate. Transfer the mixture to a
separatory funnel and extract with ethyl acetate (3 x volume of methanol used).

Washing: Combine the organic extracts and wash sequentially with water, saturated aqueous
sodium bicarbonate (NaHCO3) solution (to neutralize the acid catalyst and remove unreacted
carboxylic acid), and finally with brine.[10]

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2S0a),
filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification: The resulting crude solid can be purified by flash column chromatography on
silica gel (eluting with a heptane/ethyl acetate gradient) or by recrystallization from a suitable
solvent system (e.g., ethanol/water) to yield the pure product.

Spectroscopic Characterization

Structural confirmation and purity assessment are achieved through a combination of

spectroscopic techniques. The expected data for Methyl 3-bromo-2-hydroxybenzoate are

outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.
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H NMR (Proton NMR): The proton NMR spectrum will show distinct signals for the aromatic

protons, the hydroxyl proton, and the methyl ester protons. The chemical shifts () are

influenced by the electronic effects of the substituents.

Proton
Assignment

Expected o
(ppm)

Multiplicity

Integration

Rationale

~10.5-11.5

Singlet (broad) 1H

Deshielded
phenolic proton,
often broad due

to exchange.

Ar-H (ortho to -
Br)

~7.8-8.0

Doublet (d)

1H

Deshielded by
adjacent
electron-
withdrawing
bromine and

ester.

Ar-H (para to -Br)

~7.4-76

Triplet (1)

1H

Influenced by
coupling to two
adjacent

aromatic protons.

Ar-H (ortho to -
OH)

~6.9-7.1

Doublet (d)

1H

Shielded by the
electron-donating

hydroxyl group.

-COOCHs

Singlet (s)

3H

Characteristic
region for methyl
ester protons; no
adjacent protons
to couple with.
[11]

13C NMR (Carbon NMR): The proton-decoupled 13C NMR spectrum will show eight distinct

signals corresponding to the eight unique carbon atoms in the molecule.
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Carbon Assignment

Expected & (ppm)

Rationale

Typical chemical shift for an

C=0 (Ester) ~168-172

ester carbonyl carbon.

Aromatic carbon attached to
Ar-C-OH ~155-160 the highly electronegative

oxygen.

Quaternary carbon attached to
Ar-C-COOCHs ~115-120

the ester group.

Aromatic carbon directly
Ar-C-Br ~110-115 )

bonded to bromine.

Three distinct signals for the
Ar-CH ~120-138 _

aromatic CH carbons.

Characteristic region for the
-COOCHs ~52-55 methyl carbon of a methyl

ester.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on

their vibrational frequencies.
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. Wavenumber .
Functional Group Appearance Rationale
(cm™)
Broadness is due to
O-H Stretch (Phenol) 3100-3400 Broad ]
hydrogen bonding.[12]
C-H Stretch Characteristic of sp?
_ 3000-3100 Sharp
(Aromatic) C-H bonds.
) ] From the methyl ester
C-H Stretch (Aliphatic)  2850-3000 Sharp
group.[13]
Conjugation with the
aromatic ring lowers
C=0 Stretch (Ester) 1680-1710 Strong, Sharp the frequency from a
typical ester (~1740
cm™1).
Multiple bands are
C=C Stretch ) o
_ 1450-1600 Medium-Strong characteristic of the
(Aromatic) )
benzene ring.
Asymmetric C-O-C
C-0 Stretch (Ester) 1200-1300 Strong

stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, confirming the molecular weight and offering structural clues.

o Parent Molecular lon ([M]*): A prominent peak will be observed at m/z corresponding to the

molecular weight. Due to the natural isotopic abundance of bromine (“°Br = 50.7%, 81Br =

49.3%), a characteristic M+2 peak will be present with nearly equal intensity to the M+ peak.

o m/z for CsH77°BrOs+* = 230

o m/z for CsH781BrOs+* = 232

o Key Fragmentation Pattern: A common fragmentation is the loss of the methoxy radical

(*OCHs) from the parent ion.
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o [M-31]*: Apeak at m/z = 199/201, corresponding to the [HOCsHsBrCO]* acylium ion.
This is often a very stable and abundant fragment ion.[14]

Applications in Research and Development

Methyl 3-bromo-2-hydroxybenzoate is not an end product but a valuable building block in
organic synthesis. Its utility stems from the orthogonal reactivity of its functional groups.

¢ Pharmaceutical Synthesis: It serves as a precursor for more complex molecules, particularly
in the synthesis of selective inhibitors and other biologically active compounds. The bromine
atom can be used in cross-coupling reactions (e.g., Suzuki, Heck) to build larger molecular
scaffolds.

o Material Science: The substituted benzene ring structure makes it a candidate for
incorporation into polymers or functional materials where specific electronic or physical
properties are desired.

o Chemical Research: It is a versatile intermediate for developing novel synthetic
methodologies and exploring structure-activity relationships in medicinal chemistry.[15]

Conclusion

Methyl 3-bromo-2-hydroxybenzoate is a well-defined chemical intermediate with established
protocols for its synthesis and characterization. This guide has provided a detailed,
scientifically-grounded framework for its use in a research setting. By understanding its
nomenclature, properties, synthesis logic, and spectroscopic signatures, researchers can
confidently and safely incorporate this compound into their synthetic workflows to advance
projects in drug discovery, material science, and beyond. Adherence to the safety protocols
outlined is paramount for responsible laboratory practice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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